molecular formula C15H13ClO B6290057 4-Chloro-2',6'-dimethylbenzophenone CAS No. 78589-03-4

4-Chloro-2',6'-dimethylbenzophenone

Cat. No.: B6290057
CAS No.: 78589-03-4
M. Wt: 244.71 g/mol
InChI Key: TUZAUJKNDFJBDB-UHFFFAOYSA-N
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Description

4-Chloro-2’,6’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,6’-dimethylbenzophenone typically involves the Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Chloro-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents, followed by purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chloro-2’,6’-dimethylbenzoic acid.

    Reduction: Formation of 4-chloro-2’,6’-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2’,6’-dimethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2’,6’-dimethylbenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylphenol: Similar structure but with a hydroxyl group instead of a ketone.

    4-Chloro-2,4’-dimethylbenzophenone: Similar structure but with different methyl group positions.

    4-Chloro-2,6-dimethylbenzoic acid: Oxidized form of the compound.

Uniqueness

4-Chloro-2’,6’-dimethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable as an intermediate in organic synthesis and as a research tool in various scientific fields.

Properties

IUPAC Name

(4-chlorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAUJKNDFJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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